molecular formula C11H13N3O B14900962 5-Cyano-6-methyl-N-propylpicolinamide

5-Cyano-6-methyl-N-propylpicolinamide

Cat. No.: B14900962
M. Wt: 203.24 g/mol
InChI Key: WEDIWQJLZFCJAM-UHFFFAOYSA-N
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Description

5-Cyano-6-methyl-N-propylpicolinamide is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . This compound is part of the picolinamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-6-methyl-N-propylpicolinamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-6-methyl-N-propylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Mechanism of Action

The mechanism of action of 5-Cyano-6-methyl-N-propylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyano-6-methyl-N-propylpicolinamide include other cyanoacetamide derivatives and picolinamide analogs . These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-cyano-6-methyl-N-propylpyridine-2-carboxamide

InChI

InChI=1S/C11H13N3O/c1-3-6-13-11(15)10-5-4-9(7-12)8(2)14-10/h4-5H,3,6H2,1-2H3,(H,13,15)

InChI Key

WEDIWQJLZFCJAM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NC(=C(C=C1)C#N)C

Origin of Product

United States

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